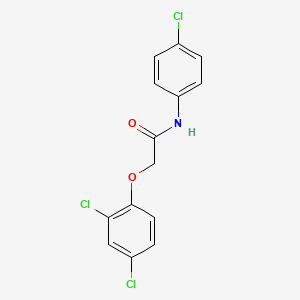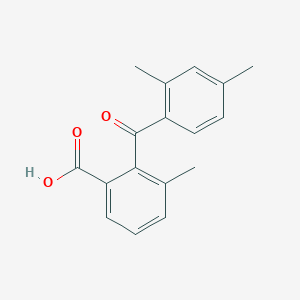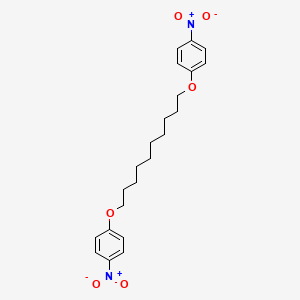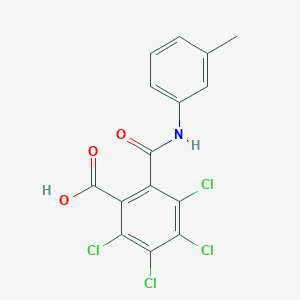![molecular formula C14H14N2O4S B15076203 Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- CAS No. 149007-23-8](/img/structure/B15076203.png)
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group attached to an azo linkage, which is further connected to a hydroxy-dimethylphenyl group. The compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- typically involves the diazotization of 4-amino-3,5-dimethylphenol followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to substrates through hydrogen bonding and van der Waals forces. The hydroxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Similar in structure but lacks the azo linkage.
Benzenesulfonic acid, 4-[(4-hydroxyphenyl)azo]-: Similar but without the dimethyl groups on the phenyl ring.
Uniqueness
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- is unique due to the presence of both the azo linkage and the hydroxy-dimethylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
149007-23-8 |
|---|---|
Molekularformel |
C14H14N2O4S |
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-7-12(8-10(2)14(9)17)16-15-11-3-5-13(6-4-11)21(18,19)20/h3-8,17H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
WCVSLRCQCSEPED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
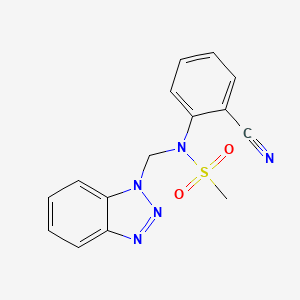
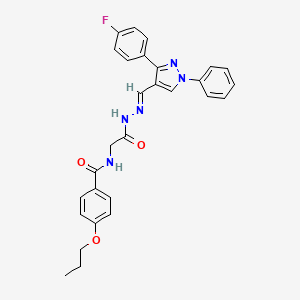
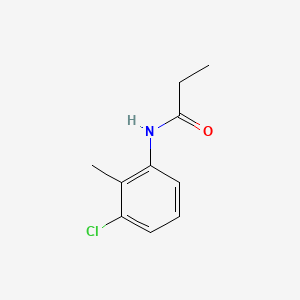
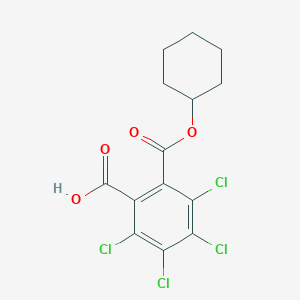
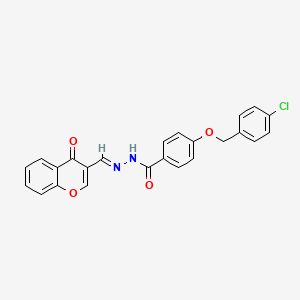
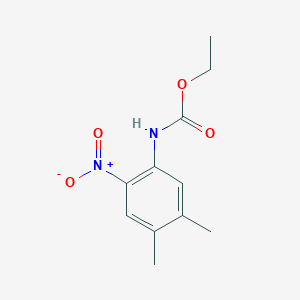
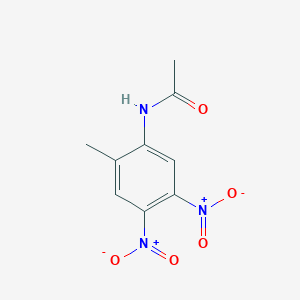
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

